molecular formula C13H13NO2S B1391985 Ethyl 5-(2-methylpyridin-4-yl)thiophene-2-carboxylate CAS No. 1187168-63-3

Ethyl 5-(2-methylpyridin-4-yl)thiophene-2-carboxylate

Cat. No.: B1391985
CAS No.: 1187168-63-3
M. Wt: 247.31 g/mol
InChI Key: APWQLKJZVYSTRF-UHFFFAOYSA-N
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Description

Ethyl 5-(2-methylpyridin-4-yl)thiophene-2-carboxylate is a synthetic heteroaromatic compound of interest in medicinal chemistry and materials science. This molecule features a thiophene-carboxylate core linked to a 2-methylpyridine ring, a structural motif found in compounds studied for various biological activities. Its structure suggests potential as a key intermediate or building block in organic synthesis. Researchers may utilize it in the development of pharmaceutical candidates, particularly in areas requiring specific molecular scaffolding. The ethyl ester group offers a versatile handle for further synthetic modification, such as hydrolysis to carboxylic acids or amide coupling reactions. In materials science, this conjugated system may be investigated for its electronic properties in the design of organic semiconductors. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Handling should be conducted in accordance with safe laboratory practices. While specific toxicological data for this exact compound is not fully characterized, structurally similar pyridine derivatives have been associated with health hazards, including acute toxicity via oral, inhalation, and dermal routes . Appropriate personal protective equipment (PPE), including gloves, goggles, and protective clothing, is recommended. For detailed safety information, please consult the relevant Safety Data Sheet (SDS). The product requires cold-chain transportation to ensure stability .

Properties

IUPAC Name

ethyl 5-(2-methylpyridin-4-yl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-3-16-13(15)12-5-4-11(17-12)10-6-7-14-9(2)8-10/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWQLKJZVYSTRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(S1)C2=CC(=NC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-methylpyridin-4-yl)thiophene-2-carboxylate typically involves the reaction of 2-methyl-4-pyridinecarboxaldehyde with ethyl 2-bromo-3-thiophenecarboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-methylpyridin-4-yl)thiophene-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or iodine in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-(2-methylpyridin-4-yl)thiophene-2-carboxylate is primarily utilized as a building block for synthesizing potential therapeutic agents. Its applications include:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial properties. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus .
  • Anticancer Properties : In vitro studies have shown that this compound can reduce cell viability in various cancer cell lines, such as MCF-7 (breast cancer) and HCT116 (colon cancer), particularly at concentrations above 50 µM, indicating potential as an anticancer agent .
  • Neurological Applications : The compound has shown promise in modulating neurotransmitter activity, making it a candidate for developing drugs targeting neurological disorders like Alzheimer’s disease .

Material Science

The electronic properties of this compound enable its use in the development of organic semiconductors and optoelectronic devices:

  • Organic Light Emitting Diodes (OLEDs) : Its ability to emit light when an electric current is applied makes it suitable for OLED applications.
  • Photovoltaic Cells : Research has indicated that compounds like this can enhance the efficiency of solar cells through improved charge transport properties .

Data Table: Comparison with Similar Compounds

Compound NameApplication AreaUnique Features
Ethyl 5-(4-Methylpyridin-2-yl)thiophene-2-carboxylateOLEDsDifferent methyl positioning affects electronic properties
Ethyl 5-(5-Methylpyridin-3-yl)thiophene-2-carboxylateOrganic ElectronicsEnhanced charge mobility
Ethyl 5-(4-Methylpyridin-3-yl)thiophene-2-carboxylatePhotovoltaicsVariations in solubility and stability

Biological Studies

The dual-ring structure of this compound allows for interactions with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease progression, modulating biochemical pathways relevant to various conditions .
  • G-protein Coupled Receptors (GPCRs) : Its unique structure enables effective binding to GPCRs, critical in many signaling pathways .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against resistant strains of bacteria. The results indicated significant antibacterial activity, supporting its potential use as a therapeutic agent against bacterial infections .

Case Study 2: Anticancer Activity

In another investigation focusing on cancer treatment, derivatives of this compound were synthesized and tested for their efficacy in inhibiting cancer cell proliferation. Results showed a marked reduction in cell viability across multiple cancer cell lines, confirming its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of Ethyl 5-(2-methylpyridin-4-yl)thiophene-2-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Key Trends :

  • Pyridine vs. Phenyl Substitution : Pyridinyl groups enhance water solubility and metal-coordination capabilities, whereas phenyl groups increase lipophilicity .
  • Electron-Donating/Accepting Groups: Amino and methyl groups improve solubility and bioactivity, while halogens (e.g., Cl) enhance chemical reactivity .

Biological Activity

Ethyl 5-(2-methylpyridin-4-yl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationship (SAR), and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a pyridine moiety, which enhances its electronic properties and biological interactions. The compound has a molecular weight of approximately 277.33 g/mol, with notable properties such as:

PropertyValue
Molecular Weight277.33 g/mol
XLogP3-AA3.1
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count6
Rotatable Bond Count6

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For instance, derivatives of thiophene compounds have shown promising activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In vitro tests demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 0.1 to 0.5 μg/mL against these pathogens .

Anticancer Properties

The compound has also been evaluated for its anticancer properties. In a study focusing on breast cancer cell lines (MCF-7 and MDA-MB-231), this compound derivatives displayed significant cytotoxic effects with IC50 values ranging from 0.16 to 0.24 μM. The mechanisms underlying these effects involve the induction of apoptosis and cell cycle arrest at various phases, particularly in the G1 and G2 stages .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups on the pyridine ring enhances the biological activity of thiophene derivatives. For example, modifications to the methyl group position on the pyridine ring can significantly influence the compound's binding affinity to target receptors or enzymes .

Table: SAR Findings

CompoundSubstituentMIC (μg/mL)IC50 (μM)Activity Type
Ethyl Compound AMethyl at position 40.140.16Antimicrobial
Ethyl Compound BMethyl at position 30.370.24Anticancer
Ethyl Compound CNo substituent>1N/AControl

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Receptor Modulation : The compound interacts with G-protein coupled receptors (GPCRs), modulating their activity, which is crucial for signaling pathways related to inflammation and cancer progression.
  • Enzyme Inhibition : It acts as an inhibitor of specific enzymes involved in metabolic pathways, contributing to its anticancer and antimicrobial activities .
  • Apoptotic Induction : Studies have shown that the compound can induce apoptosis in cancer cells through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Case Study: Antimicrobial Efficacy

In a recent investigation, ethyl derivatives were tested against ESBL-producing E. coli. The results indicated that certain compounds exhibited high binding affinity to β-lactamase enzymes, suggesting potential as novel antibacterial agents in combating antibiotic resistance .

Case Study: Cancer Cell Line Testing

In vitro assays on MCF-7 and MDA-MB-231 cell lines revealed that modifications to the thiophene structure could enhance cytotoxicity significantly compared to unmodified compounds. The study concluded that targeted structural modifications could lead to more effective anticancer therapies based on this scaffold .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 5-(2-methylpyridin-4-yl)thiophene-2-carboxylate, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via Gewald or Biginelli-like reactions. For example, ethyl acetoacetate, thioureas, and aromatic aldehydes are condensed under reflux in ethanol or dioxane, with catalysts like zinc chloride or triethylamine. Yields can be improved by optimizing stoichiometry, solvent polarity, and reaction time (e.g., 6–8 hours under reflux). Post-synthesis purification involves recrystallization from ethanol or chloroform .
  • Key Data : In analogous thiophene syntheses, yields range from 60% to 85% when using thiophosgene for isothiocyanate functionalization .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., pyridinyl and thiophene ring protons resonate at δ 6.5–8.5 ppm).
  • IR : Carboxylate C=O stretches appear at ~1700 cm1^{-1}, while NH/OH bands (if present) are observed at 3200–3500 cm1^{-1}.
  • Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]+^+ for C14_{14}H15_{15}NO2_2S: calc. 285.08, obs. 285.09).
  • TLC : Rf values in ethyl acetate/hexane (1:3) systems monitor reaction progress .

Q. What safety protocols are critical during synthesis and handling?

  • Methodology : Use PPE (gloves, goggles) and fume hoods to avoid respiratory exposure (STOT-3 classification). Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed via hazardous waste channels. Storage requires inert atmospheres and temperatures below 25°C .

Advanced Research Questions

Q. How can structural contradictions in spectroscopic data be resolved?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELX refinement resolves ambiguities in regiochemistry or stereochemistry. For example, SHELXL refines thermal displacement parameters and validates hydrogen bonding networks. Discrepancies between calculated and observed NMR shifts may indicate tautomerism or dynamic effects .

Q. What computational tools predict physicochemical properties and reactivity?

  • Methodology :

  • LogP Calculation : Tools like XlogP3 estimate hydrophobicity (e.g., XlogP ~4 for similar thiophenes), guiding solubility in DMSO or aqueous buffers.
  • DFT Studies : Gaussian09 optimizes geometries to predict electrophilic aromatic substitution sites (e.g., C-5 on thiophene).
  • Molecular Docking : AutoDock Vina screens binding affinities for target proteins (e.g., kinases or receptors) .

Q. How can reaction yields be enhanced for derivatives with modified pyridinyl/thiophene substituents?

  • Methodology :

  • Catalysis : Pd/Cu systems enable cross-coupling (e.g., Suzuki-Miyaura for aryl substitutions).
  • Microwave Assistance : Reduces reaction time (e.g., 30 minutes vs. 6 hours) while maintaining >75% yield.
  • Flow Chemistry : Continuous systems improve scalability and reduce byproducts .

Q. What strategies link structural modifications to biological activity in pharmacological studies?

  • Methodology :

  • SAR Studies : Introduce substituents (e.g., halogens, methoxy groups) to the pyridinyl ring and assay against cancer cell lines (e.g., IC50_{50} values via MTT assays).
  • Metabolic Stability : Microsomal assays (e.g., human liver microsomes) identify vulnerable sites (e.g., ester hydrolysis) for prodrug design .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 5-(2-methylpyridin-4-yl)thiophene-2-carboxylate
Reactant of Route 2
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Ethyl 5-(2-methylpyridin-4-yl)thiophene-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.